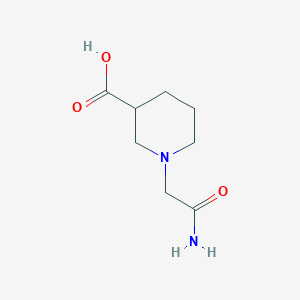

1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-amino-2-oxoethyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c9-7(11)5-10-3-1-2-6(4-10)8(12)13/h6H,1-5H2,(H2,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYDPAMZRKIGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been associated with the inhibition of gaba (γ-aminobutyric acid) uptake. GABA is the main inhibitory neurotransmitter in the brain of mammals and plays a considerable role in the pathogenesis of epilepsy.

Mode of Action

It can be inferred that the compound might interact with its targets, possibly gaba transporters, to inhibit the uptake of gaba, thereby increasing the concentration of gaba in the brain.

Biochemical Pathways

By inhibiting the uptake of gaba, the compound could potentially affect the gabaergic neurotransmission pathway. This could lead to an increase in inhibitory signals in the brain, which could have downstream effects on neuronal excitability and seizure activity.

Pharmacokinetics

Similar compounds have been evaluated for in vitro blood-brain barrier (bbb) permeability, which is a crucial factor in determining the bioavailability of a compound in the brain.

Biochemical Analysis

Biochemical Properties

1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) transporters, which are crucial for neurotransmission in the brain. The nature of these interactions often involves binding to active sites on enzymes or receptors, thereby modulating their activity. This compound’s ability to influence such critical biochemical pathways underscores its potential therapeutic applications.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can cross the blood-brain barrier and affect neuronal cells by interacting with GABA transporters. This interaction can lead to changes in neurotransmitter levels, impacting cell signaling and gene expression. Additionally, its effects on cellular metabolism can alter the energy balance within cells, influencing various metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as GABA transporters, inhibiting or activating their function. This binding can lead to changes in the transporter’s conformation, affecting its ability to transport neurotransmitters across cell membranes. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions highlight the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, emphasizing the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter levels and improving neurological function. At higher doses, it can cause toxic or adverse effects, such as neurotoxicity or metabolic disturbances. Understanding the dosage thresholds and the compound’s safety profile is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites within cells. For instance, its interaction with GABA transporters can influence the levels of gamma-aminobutyric acid and other related metabolites, impacting overall neurotransmitter balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, its ability to cross the blood-brain barrier and interact with neuronal cells highlights its potential for targeting central nervous system disorders.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within cells, affecting its activity and function. Understanding its subcellular localization is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Biological Activity

1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid, often referred to as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The biological activity of this compound is primarily linked to its ability to modulate enzyme activity and interact with various biological pathways. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown significant inhibition against certain enzymes, particularly those involved in drug metabolism and resistance mechanisms.

- Reversal of Drug Resistance : Studies indicate that it can reverse paclitaxel resistance in cancer cells by interacting with P-glycoprotein (P-gp), a well-known efflux transporter that contributes to multidrug resistance in cancer therapy .

Table 1: Inhibitory Activity Against Enzymes

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound | ADAMTS7 | 50 ± 20 |

| This compound | ADAMTS5 | 3.0 ± 1.1 |

This table summarizes the inhibitory activity of the compound against specific enzymes, indicating its potential therapeutic applications in conditions where these enzymes are implicated.

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of various piperidine derivatives, this compound was tested against several human carcinoma cell lines. The results demonstrated that the compound exhibited dose-dependent cytotoxicity, particularly in A549 lung carcinoma cells, suggesting its potential as an antitumor agent .

Case Study 2: Antimicrobial Properties

Another study assessed the antimicrobial properties of piperidine derivatives, including our compound of interest. It was found to possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Selective Inhibition : The compound selectively inhibits ADAMTS enzymes, which are involved in extracellular matrix remodeling and have implications in various diseases, including arthritis and cancer .

- Potential for Drug Development : Its ability to reverse drug resistance mechanisms positions it as a candidate for further development in combination therapies for cancer treatment .

- Safety Profile : Preliminary toxicity studies suggest that the compound exhibits a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models .

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring, which is a common motif in many bioactive molecules. Its structure includes an amino group and a carboxylic acid, making it a versatile building block for synthesizing more complex molecules. The compound's solubility and reactivity are influenced by these functional groups, allowing for diverse applications.

a. Drug Development

1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid has been explored as a potential precursor in the synthesis of various pharmaceutical agents. Its ability to act as an amino acid mimic allows it to be integrated into peptide structures or used to modify existing drug molecules for enhanced efficacy.

b. Neurological Disorders

Research indicates that derivatives of this compound may exhibit neuroprotective properties. Studies have suggested its potential role in treating conditions such as Alzheimer's disease and other neurodegenerative disorders by modulating neurotransmitter systems or enhancing synaptic plasticity.

a. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This characteristic can be particularly useful in designing inhibitors for enzymes associated with diseases such as cancer or diabetes.

b. Metabolic Studies

As a stable analog of certain amino acids, this compound can be used in metabolic studies to trace pathways and understand metabolic fluxes within biological systems.

a. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound and its derivatives against various bacterial strains. Its effectiveness as an antibacterial agent could lead to the development of new antibiotics, especially in the context of rising antibiotic resistance.

b. Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases such as arthritis or inflammatory bowel disease.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Demonstrated that derivatives enhance neuronal survival under oxidative stress conditions. |

| Study 2 | Antimicrobial effects | Showed significant inhibition of growth in Staphylococcus aureus strains. |

| Study 3 | Enzyme inhibition | Identified as a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV), relevant in diabetes management. |

Comparison with Similar Compounds

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid

- CAS : 930111-02-7; Molecular Weight : 221.25 g/mol

- Key Differences: The 6-methylpyrazine substituent introduces aromaticity and electron-withdrawing effects, contrasting with the target compound’s aliphatic amino-oxoethyl group. The 3-carboxylic acid isomer has a higher melting point (185–186.5°C) compared to its 4-carboxylic acid counterpart (151–152°C), highlighting positional isomerism’s impact on crystallinity .

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid

- CAS : 874772-68-6; Molecular Weight : 274.24 g/mol

- Key Differences: The trifluoromethylpyridine group enhances lipophilicity and metabolic stability, which may improve membrane permeability compared to the hydrophilic amino-oxoethyl group in the target compound .

1-(Furan-2-carbonyl)piperidine-3-carboxylic acid

- CAS : 436093-09-3; Molecular Weight : 223.23 g/mol

- This structural difference could influence binding to hydrophobic enzyme pockets .

Functional Group Modifications

1-(2-Aminopropanoyl)piperidine-3-carboxylic acid

- This modification might enhance proteolytic stability in prodrug applications .

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid

- CAS : 1155616-11-7; Molecular Weight : 286.33 g/mol

- Key Differences : The oxazole-phenyl substituent introduces bulkiness and aromaticity, which may reduce solubility but improve affinity for targets requiring hydrophobic interactions, such as kinase enzymes .

Physicochemical and Pharmacological Comparisons

Preparation Methods

Direct Amidation of Piperidine-3-carboxylic Acid Derivatives

A common approach to introduce the 2-amino-2-oxoethyl substituent onto the piperidine-3-carboxylic acid core involves direct amidation of the carboxylic acid group with appropriate amines or amino acid derivatives.

Reagents and Conditions : A highly effective amidation reagent such as tris(2,2,2-trifluoroethoxy)borate [B(OCH2CF3)3] can be used to promote direct coupling of carboxylic acids with amines at elevated temperatures (80–100 °C) in acetonitrile solvent. This method avoids the need for pre-activation of the acid and proceeds efficiently under mild conditions.

Workup : After reaction completion, solid-phase workup involving ion-exchange resins (Amberlyst A-26(OH), Amberlyst 15, Amberlite IRA743) and drying agents (MgSO4) allows purification of the amide product. Alternatively, aqueous workup with bicarbonate and acid washes can be employed.

Application : This amidation strategy can be adapted to synthesize 1-(2-amino-2-oxoethyl)piperidine-3-carboxylic acid by reacting piperidine-3-carboxylic acid with glycine or its derivatives under these conditions.

| Parameter | Details |

|---|---|

| Reagent | B(OCH2CF3)3 |

| Solvent | MeCN (acetonitrile) |

| Temperature | 80–100 °C |

| Reaction Time | 5–24 hours |

| Workup | Solid-phase or aqueous extraction |

| Yield Range | Generally good to excellent |

Transfer Hydrogenation for N-Substituted Piperidine Carboxylic Acids

For the preparation of N-substituted derivatives, transfer hydrogenation methods are employed to introduce methyl or other alkyl groups onto the nitrogen of piperidine-4-carboxylic acid, which can be adapted to the 3-carboxylic acid analog.

Method : Reaction of piperidine carboxylic acid with formaldehyde under transfer hydrogenation conditions (palladium or platinum catalysts, water and acid such as formic acid, heat at 90–95 °C) leads to N-methylation.

Subsequent Steps : The N-methylated acid can be converted to its hydrochloride salt and further derivatized via reaction with thionyl chloride and amines to form amides or other functional groups.

Relevance : Although this method is reported for piperidine-4-carboxylic acid, the principle can be applied to 3-carboxylic acid derivatives to prepare N-substituted analogs of this compound.

| Step | Conditions/Details |

|---|---|

| N-methylation | Formaldehyde, Pd/C catalyst, heat |

| Solvent | Water, acidic medium (formic acid) |

| Temperature | 90–95 °C |

| Product | N-methylpiperidine carboxylic acid |

| Further derivatization | Thionyl chloride, amines |

Cyclization via δ-N-Boc-Amino-β-Ketoester Intermediates

A sophisticated method involves the synthesis of δ-N-Boc-amino-β-ketoesters followed by cyclization to form spiropiperidine derivatives, which can be hydrolyzed to yield functionalized piperidine carboxylic acids.

Procedure : The N-Boc imine is formed in situ, followed by addition of nucleophiles such as bis-silyl enolethers of methyl acetoacetate to yield δ-N-Boc-amino-β-ketoesters. Removal of the Boc group with HCl in dioxane and subsequent cyclization promoted by NaHCO3 and ketones yields spiropiperidines.

Adaptation : By modifying the nucleophiles and reaction conditions, this method can be tailored to produce this compound or its derivatives.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Formation of N-Boc imine | N-Boc protected amines, aldehydes | 61 (typical) |

| Addition of nucleophile | TiCl4 catalysis, bis-silyl enolether | Moderate to good |

| Deprotection & cyclization | HCl in dioxane, NaHCO3, ketones | 57–61 |

Palladium-Catalyzed Cyclization and Ring-Opening Strategies

Advanced organometallic methodologies allow the construction of substituted piperidines through cyclization of aziridines or allylic amination.

Aziridine Rearrangement : Radical rearrangement of aziridines with tri-n-butyltin hydride and AIBN leads to piperidine derivatives via ring opening and cyclization.

Pd-Catalyzed Allylic Amination : Reaction of bromo-acetal derivatives with amines in the presence of palladium catalysts can afford piperidine carboxylates, which can be hydrolyzed to the corresponding acids.

Utility : These methods provide access to complex piperidine scaffolds and can be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.

| Method | Key Reagents/Conditions | Outcome |

|---|---|---|

| Aziridine radical rearrangement | Tri-n-butyltin hydride, AIBN, heat | Piperidine ring formation |

| Pd-catalyzed allylic amination | Pd catalyst, amines, bromo-acetal | N-substituted piperidine esters |

| Hydrolysis | Acid or base hydrolysis | Piperidine carboxylic acids |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Direct Amidation | B(OCH2CF3)3, MeCN, 80–100 °C | Mild, efficient, avoids acid activation | Requires suitable amines |

| Transfer Hydrogenation | Formaldehyde, Pd/C, formic acid, heat | Selective N-alkylation | Typically for N-substituted derivatives |

| δ-N-Boc-Amino-β-Ketoester Cyclization | N-Boc imines, TiCl4, HCl, NaHCO3 | One-pot synthesis, good yields | Multi-step, requires protecting groups |

| Pd-Catalyzed Cyclization | Pd catalyst, bromo-acetal, amines | Access to complex substituted piperidines | Requires organometallic expertise |

| Aziridine Rearrangement | Tri-n-butyltin hydride, AIBN | Radical cyclization, ring expansion | Use of toxic tin reagents |

Research Findings and Analysis

The direct amidation method using B(OCH2CF3)3 is particularly notable for its operational simplicity and broad substrate scope, making it suitable for the preparation of amides including this compound derivatives.

Transfer hydrogenation techniques provide an efficient route to N-substituted piperidine carboxylic acids, which can be further functionalized to introduce the amino-oxoethyl group.

The cyclization of δ-N-Boc-amino-β-ketoesters represents an elegant synthetic strategy that allows for the construction of complex piperidine frameworks, which can be modified to yield the target compound.

Organometallic catalysis and radical rearrangement methods expand the synthetic toolbox, enabling access to diverse substitution patterns on the piperidine ring, which is critical for tailoring biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.